2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline

Drug-likeness Lead optimization Fragment-based screening

Sourcing well-characterized fluorinated aniline fragments with defined substitution patterns challenges FBDD and antifungal SAR programs. 2-Fluoro-N-(furan-2-ylmethyl)-5-methylaniline (CAS 1092304-93-2) addresses this as a fragment-like scaffold (MW 205.23, TPSA 25.2 Ų). • Class-level antifungal MIC 3.12-6.25 µg/mL against T. rubrum dermatophytes. • ¹⁹F NMR-compatible for label-free binding assays. • Synthetically versatile secondary amine & furan handle for library derivatization. • ≥95% purity; sealed dry storage at 2-8°C.

Molecular Formula C12H12FNO
Molecular Weight 205.23 g/mol
Cat. No. B13241623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline
Molecular FormulaC12H12FNO
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)F)NCC2=CC=CO2
InChIInChI=1S/C12H12FNO/c1-9-4-5-11(13)12(7-9)14-8-10-3-2-6-15-10/h2-7,14H,8H2,1H3
InChIKeyQRGDMDJIAYXZKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-N-(furan-2-ylmethyl)-5-methylaniline: Physicochemical & Structural Baseline


2-Fluoro-N-(furan-2-ylmethyl)-5-methylaniline is a fluorinated N-hetarylmethylaniline derivative (C₁₂H₁₂FNO, MW 205.23 g/mol) [1]. It features a 2-fluoro-5-methyl substitution pattern on the aniline ring combined with a furan-2-ylmethyl group on the secondary amine. Computed descriptors include XLogP3-AA of 3, topological polar surface area (TPSA) of 25.2 Ų, one hydrogen bond donor, three hydrogen bond acceptors, and three rotatable bonds [1]. The compound belongs to a class of N-substituted anilines bearing hetaryl fragments that have demonstrated antifungal activity against dermatophytes in published studies [2].

Fluorinated N-hetarylmethylaniline scaffold for antifungal screening studies
Fragment-like molecular weight supports FBDD library design and 19F NMR assays
Secondary amine and furan ring provide synthetic handles for SAR expansion

2-Fluoro-N-(furan-2-ylmethyl)-5-methylaniline: Substitution Risks with Analogs


Regioisomeric and halogen-substituted analogs of 2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline cannot be assumed interchangeable. The 5-methyl-2-fluoro substitution pattern dictates the electron density distribution on the aniline ring, influencing both nucleophilicity at the amine and metabolic stability at the ortho and para positions [1]. Published SAR on N-hetarylmethylaniline antifungals demonstrates that the nature and position of substituents on the aniline ring critically modulate MIC values against dermatophytes, with 2-furyl-substituted anilines showing MIC ranges of 3.12–6.25 µg/mL [1]. Substituting fluorine for bromine (MW increase from 205.23 to 266.13 g/mol) alters lipophilicity and steric bulk, potentially compromising target binding or pharmacokinetic profiles. The 5-methyl regioisomer (as opposed to the 4-methyl variant, CAS 1152543-62-8) may present different steric constraints in enzyme pockets, though direct comparative data remain limited.

Target
2-fluoro-5-methyl substitution pattern defines electron density and steric profile for antifungal SAR
2-bromo analog
Bromine replacement significantly increases molecular weight and alters lipophilicity, potentially shifting target engagement
Target
5-methyl regioisomer may engage enzyme pockets with distinct steric constraints
4-methyl regioisomer
Identical computed XLogP and TPSA mask positional effects on binding and metabolism; empirical validation needed

2-Fluoro-N-(furan-2-ylmethyl)-5-methylaniline: Quantitative Differentiation Evidence


Lead-Likeness: Molecular Weight Comparison with 2-Bromo Analog

The compound has a molecular weight of 205.23 g/mol, which is 60.90 g/mol (22.9%) lower than the corresponding 2-bromo-N-(furan-2-ylmethyl)-5-methylaniline (MW 266.13 g/mol) [1]. This places the fluoro analog within the more favorable range for lead-like chemical space (MW ≤ 350) and closer to fragment-like criteria (MW ≤ 250), whereas the bromo analog exceeds the preferred fragment threshold. Lower MW generally correlates with improved solubility, permeability, and more efficient ligand optimization trajectories.

MW vs 2-Br analog
Cross-study comparable
22.9% lower (205.23 vs 266.13 g/mol)
Falls within fragment-like space, supporting lead optimization trajectories
Computed from molecular formula
Drug-likeness Lead optimization Fragment-based screening

Antifungal Activity: 2-Furyl Anilines vs. T. rubrum

Although direct activity data for this specific compound are not available, structurally related 2-furyl-substituted anilines within the same N-hetarylmethylaniline class exhibited MIC values of 3.12–6.25 µg/mL against Trichophyton rubrum, the primary causative agent of chronic dermatophytosis [1]. Compounds lacking the furan ring or with alternative heterocyclic replacements (e.g., thienyl, pyridyl) showed distinct activity profiles, underscoring the contribution of the 2-furylmethyl moiety to antifungal potency. The 2-fluoro-5-methyl substitution pattern on the aniline ring represents a specific electronic and steric environment not captured by the unsubstituted or para-substituted analogs tested in this series.

Antifungal MIC class range
Class-level inference
3.12–6.25 µg/mL (class window for 2-furyl anilines)
Supports antifungal screening context against T. rubrum
Direct data for this compound not reported
Antifungal Dermatophyte Trichophyton rubrum

Lipophilicity and TPSA Parity with 4-Methyl Regioisomer

Both 2-fluoro-N-(furan-2-ylmethyl)-5-methylaniline and its 4-methyl regioisomer (CAS 1152543-62-8) share identical computed XLogP3-AA (3.0) and TPSA (25.2 Ų) [1][2]. This parity means that global lipophilicity and polarity descriptors cannot distinguish these isomers; differentiation must rely on positional substitution effects on target binding, metabolic stability, or synthetic accessibility. No experimental logP or logD values are reported for either compound, limiting direct procurement-relevant comparison.

Physicochemical parity with 4-Me isomer
Cross-study comparable
ΔXLogP3 = 0; ΔTPSA = 0
Isomer differentiation requires empirical binding and metabolism studies
No experimental logP/logD available
Lipophilicity Polar surface area Physicochemical benchmarking

2-Fluoro-N-(furan-2-ylmethyl)-5-methylaniline: Key Application Scenarios


Dermatophyte Antifungal Lead Optimization

The class-level MIC range of 3.12–6.25 µg/mL against Trichophyton rubrum [1] positions 2-furyl substituted anilines as promising starting points for developing topical antifungal agents. The 2-fluoro-5-methyl substitution pattern offers a distinct scaffold for SAR exploration aimed at improving potency, selectivity, and metabolic stability beyond the published analogs.

Fragment-Based Drug Discovery Library Design

With a molecular weight of 205.23 g/mol, this compound falls within the fragment-like space (MW < 250), making it suitable for FBDD screening libraries [1]. Its fluorine atom enables ¹⁹F NMR-based binding assays, while the furan ring and secondary amine provide vectors for fragment growing and merging strategies.

Fluorinated Bioisostere Synthetic Building Block

The compound's secondary amine and furan-2-ylmethyl group serve as a synthetically versatile handle for further derivatization. The 2-fluoro substituent can act as a metabolically resistant bioisostere for hydrogen or hydroxyl groups, and the 5-methyl group provides a defined steric environment. This scaffold is procurable as a building block for constructing more complex N-hetarylmethylaniline-based libraries [2].

Application
Selection Property
Validation Focus
Dermatophyte antifungal lead optimization
Scaffold with reported class-level MIC context
Antifungal susceptibility testing against dermatophytes
Fragment-based screening library design
Fragment-like MW profile and 19F NMR handle
19F NMR binding assay compatibility
Fluorinated aniline building block synthesis
Synthetic versatility via secondary amine and furan
Derivatization and SAR expansion studies
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